REACTION_CXSMILES
|
[CH2:1]=O.[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[SH:10]>O.C(OC(C)C)(C)C>[S:10]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH2:1]1
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Name
|
|
Quantity
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5.2 mL
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Type
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reactant
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Smiles
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C=O
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Name
|
|
Quantity
|
7.84 g
|
Type
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reactant
|
Smiles
|
NC1=C(C=CC=C1)S
|
Name
|
|
Quantity
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80 mL
|
Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at mom temperature for 30 minutes
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
were added
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
|
Details
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the aqueous layer was extracted with diisopropylether
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Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was used for the synthesis of (c)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |